

A Comparative Guide to the Characterization of 3-Acetylphenyl ethyl(methyl)carbamate

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Compound of Interest

Compound Name:	3-Acetylphenyl ethyl(methyl)carbamate
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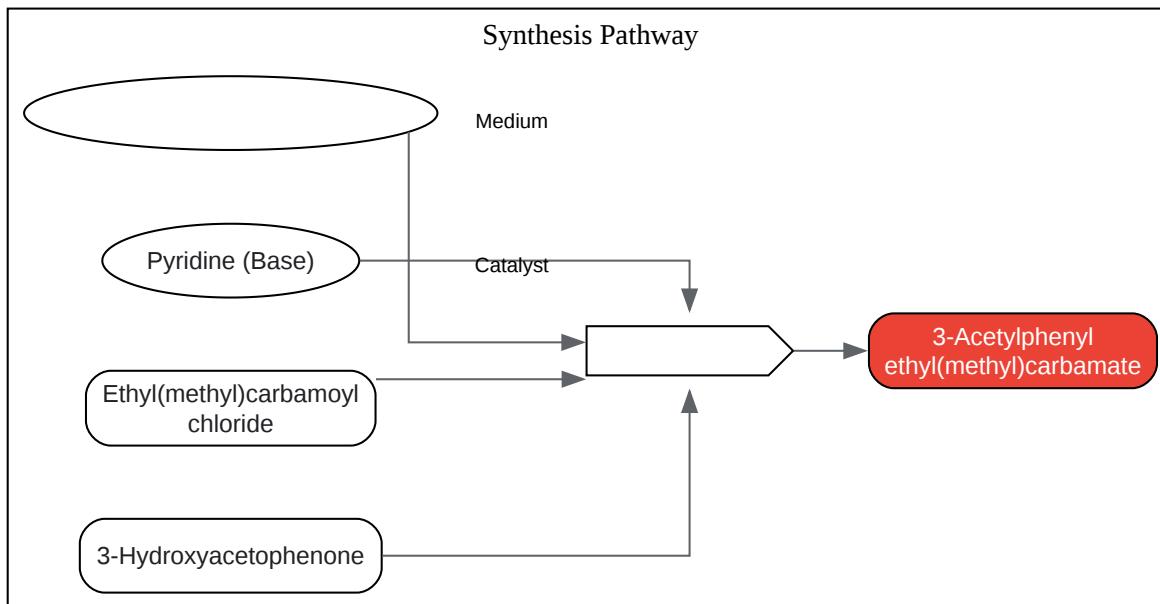
This guide provides a comprehensive comparison of analytical data for the synthesized compound, **3-Acetylphenyl ethyl(methyl)carbamate**, against its structural isomer, 4-Acetylphenyl ethyl(methyl)carbamate. Detailed experimental protocols and comparative spectral data are presented to aid in the unambiguous confirmation of the synthesized product's identity.

Introduction

Accurate structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular structures.^[1] This guide focuses on the characterization of **3-Acetylphenyl ethyl(methyl)carbamate**, a carbamate derivative. To highlight the specificity of the analytical methods, its spectral data is compared with that of its positional isomer, 4-Acetylphenyl ethyl(methyl)carbamate. The subtle differences in the spectral fingerprints of these isomers underscore the importance of a multi-faceted analytical approach for definitive identification.

Synthesis Workflow

The synthesis of **3-Acetylphenyl ethyl(methyl)carbamate** is typically achieved through a two-step process. First, the commercially available 3-hydroxyacetophenone is synthesized. Subsequently, it is reacted with ethyl(methyl)carbamoyl chloride in the presence of a suitable base to yield the final product. A similar pathway can be followed for the synthesis of the 4-acetyl isomer, starting from 4-hydroxyacetophenone.



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Caption: Synthesis of **3-Acetylphenyl ethyl(methyl)carbamate**.

Comparative Analytical Data

The following tables summarize the expected analytical data for **3-Acetylphenyl ethyl(methyl)carbamate** and its 4-acetyl isomer.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Assignment	3-Acetylphenyl ethyl(methyl)carbamate	4-Acetylphenyl ethyl(methyl)carbamate
-CH ₂ CH ₃ (t)	~1.25 ppm (3H)	~1.25 ppm (3H)
-N(CH ₃) (s)	~3.00 ppm (3H)	~3.00 ppm (3H)
-N(CH ₂)CH ₃ (q)	~3.45 ppm (2H)	~3.45 ppm (2H)
-C(O)CH ₃ (s)	~2.60 ppm (3H)	~2.60 ppm (3H)
Aromatic-H	~7.40-7.90 ppm (4H, m)	~7.20 ppm (2H, d), ~7.95 ppm (2H, d)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment	3-Acetylphenyl ethyl(methyl)carbamate	4-Acetylphenyl ethyl(methyl)carbamate
-CH ₂ CH ₃	~13.5 ppm	~13.5 ppm
-N(CH ₃)	~35.0 ppm	~35.0 ppm
-N(CH ₂)CH ₃	~45.0 ppm	~45.0 ppm
-C(O)CH ₃	~26.7 ppm	~26.5 ppm
Aromatic C-O	~151.0 ppm	~154.5 ppm
Aromatic C-C(O)	~138.0 ppm	~134.0 ppm
Aromatic CH	~120-130 ppm	~121.5 ppm, ~130.5 ppm
Carbamate C=O	~155.0 ppm	~154.8 ppm
Ketone C=O	~197.5 ppm	~197.0 ppm

Table 3: Mass Spectrometry Data (Electron Ionization)

Fragment	3-Acetylphenyl ethyl(methyl)carbamate (m/z)	4-Acetylphenyl ethyl(methyl)carbamate (m/z)
[M] ⁺	221	221
[M - C ₂ H ₅ NCO] ⁺	150	150
[M - CH ₃ C(O)] ⁺	178	178
[C ₆ H ₄ OC(O)N(CH ₃)C ₂ H ₅] ⁺	179	179
[CH ₃ CO] ⁺	43	43

Table 4: IR Spectral Data (KBr Pellet)

Functional Group	3-Acetylphenyl ethyl(methyl)carbamate (cm ⁻¹)	4-Acetylphenyl ethyl(methyl)carbamate (cm ⁻¹)
C-H (Aromatic)	~3100-3000	~3100-3000
C-H (Aliphatic)	~2980-2850	~2980-2850
C=O (Ketone)	~1685	~1680
C=O (Carbamate)	~1710	~1705
C-O (Ester)	~1250-1200	~1250-1200
C-N	~1200-1150	~1200-1150
Aromatic C=C	~1600, 1480	~1605, 1500

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were performed.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. A small amount of the sample was ground with KBr and pressed into a thin pellet. Spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Carbamates typically show a strong carbonyl absorption.^[1] Aromatic ketones also exhibit a characteristic strong carbonyl stretch.^[2]

Discussion of Results

The synthesized **3-Acetylphenyl ethyl(methyl)carbamate** can be definitively identified and distinguished from its 4-acetyl isomer by a careful analysis of the combined spectroscopic data.

- ^1H NMR Spectroscopy: The most significant difference lies in the aromatic region. The 3-substituted isomer is expected to show a more complex multiplet pattern for the four aromatic protons, whereas the 4-substituted isomer should exhibit two distinct doublets, characteristic of a para-substituted benzene ring.
- ^{13}C NMR Spectroscopy: While many of the carbon signals are in similar regions, the chemical shifts of the aromatic carbons, particularly the carbon attached to the carbamate oxygen (Aromatic C-O) and the carbon bearing the acetyl group (Aromatic C-C(O)), will differ due to the change in substitution pattern.
- Mass Spectrometry: The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak at m/z 221. Key fragmentation patterns would include the loss of the ethyl isocyanate group and the acetyl group.^{[3][4]} While not definitive for distinguishing between these isomers, it confirms the molecular weight and the presence of the main functional groups.
- Infrared Spectroscopy: The IR spectra will be very similar for both isomers, showing characteristic peaks for the aromatic ring, the ketone carbonyl, and the carbamate carbonyl.

The exact position of the C=O stretching vibrations may differ slightly due to the electronic effects of the substituent positions.[2]

Conclusion

The combination of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust analytical workflow for the unambiguous identification of synthesized **3-Acetylphenyl ethyl(methyl)carbamate**. The most conclusive evidence for distinguishing it from its 4-acetylphenyl isomer is derived from the distinct splitting patterns observed in the aromatic region of the ^1H NMR spectrum and the specific chemical shifts of the aromatic carbons in the ^{13}C NMR spectrum. This guide serves as a valuable resource for researchers in confirming the identity and purity of this and structurally related compounds.

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